![molecular formula C19H14N4O3S2 B12120789 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)

N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

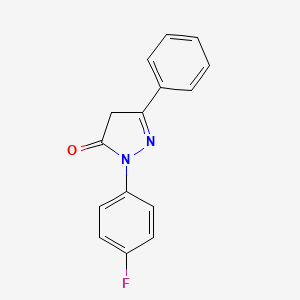

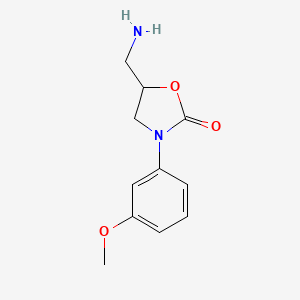

N-[(5E)-5-(1H-benzimidazol-2-ylméthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-méthoxybenzamide est un composé organique complexe comportant une fraction benzimidazole liée à un cycle thiazolidinone, avec un groupe méthoxybenzamide attaché

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[(5E)-5-(1H-benzimidazol-2-ylméthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-méthoxybenzamide implique généralement plusieurs étapes :

Formation de l’intermédiaire benzimidazole : La première étape consiste à synthétiser l’intermédiaire benzimidazole. Cela peut être réalisé en condensant l’o-phénylènediamine avec de l’acide formique ou ses dérivés en milieu acide.

Formation du cycle thiazolidinone : L’intermédiaire benzimidazole est ensuite réagi avec un thioamide et une α-halocétone pour former le cycle thiazolidinone. Cette étape nécessite souvent un reflux dans un solvant approprié comme l’éthanol ou l’acétonitrile.

Réaction de couplage finale : La dernière étape consiste à coupler l’intermédiaire thiazolidinone avec le chlorure de 2-méthoxybenzoyle en présence d’une base comme la triéthylamine pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour améliorer l’efficacité et le rendement. L’optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, est cruciale pour garantir une grande pureté et un rendement élevé.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe thioxo, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.

Substitution : Le groupe méthoxy sur le cycle benzamide peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d’une base pour faciliter les réactions de substitution.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés d’alcools.

Substitution : Différents benzamides substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des dérivés benzimidazole et thiazolidinone.

Biologie

Sur le plan biologique, le composé s’est montré prometteur pour inhiber des enzymes et des voies spécifiques, ce qui en fait un candidat au développement de médicaments. Sa capacité à interagir avec les macromolécules biologiques est particulièrement intéressante.

Médecine

En chimie médicinale, N-[(5E)-5-(1H-benzimidazol-2-ylméthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-méthoxybenzamide est étudié pour son potentiel en tant qu’agent anticancéreux. Des études ont indiqué son efficacité pour inhiber la prolifération des cellules cancéreuses en ciblant des voies de signalisation spécifiques .

Industrie

Sur le plan industriel, ce composé pourrait être utilisé dans le développement de nouveaux produits pharmaceutiques, agrochimiques et matériaux aux propriétés spécifiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and thiazolidinone derivatives.

Biology

Biologically, the compound has shown promise in inhibiting specific enzymes and pathways, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

In medicinal chemistry, N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is explored for its potential as an anticancer agent. Studies have indicated its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mécanisme D'action

Le composé exerce ses effets principalement par interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Il peut inhiber l’activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l’accès du substrat ou modifiant la conformation de l’enzyme. Dans les cellules cancéreuses, il peut inhiber les principales voies de signalisation impliquées dans la prolifération et la survie cellulaire, telles que la voie STAT3 .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(benzimidazol-2-yl)-1,3-thiazolidin-2-imine

- N-(benzimidazol-2-yl)-1,3-thiazolidin-4-one

Singularité

Comparé à des composés similaires, N-[(5E)-5-(1H-benzimidazol-2-ylméthylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-méthoxybenzamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa fraction méthoxybenzamide améliore son potentiel en tant qu’agent thérapeutique en améliorant ses propriétés pharmacocinétiques.

Propriétés

Formule moléculaire |

C19H14N4O3S2 |

|---|---|

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-methoxybenzamide |

InChI |

InChI=1S/C19H14N4O3S2/c1-26-14-9-5-2-6-11(14)17(24)22-23-18(25)15(28-19(23)27)10-16-20-12-7-3-4-8-13(12)21-16/h2-10,25H,1H3,(H,22,24) |

Clé InChI |

ZHXCQZKNRCODEG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)

![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)

![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)

![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)